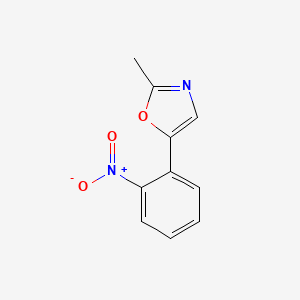

2-Methyl-5-(2-nitrophenyl)oxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives are a cornerstone of modern heterocyclic chemistry, recognized for their wide-ranging biological activities and applications in materials science. These five-membered aromatic rings, containing one oxygen and one nitrogen atom, form the core of numerous natural products and synthetic compounds. In the realm of medicinal chemistry, the oxazole scaffold is a "privileged structure," frequently incorporated into drug candidates due to its ability to engage with biological targets. nih.gov The utility of oxazoles extends to the development of antibacterial, antifungal, and other therapeutic agents. researchgate.net

Structural Overview and Research Context of 2-Methyl-5-(2-nitrophenyl)oxazole

This compound is a substituted aromatic heterocycle. Its structure features a central oxazole ring, substituted at the 2-position with a methyl group and at the 5-position with a 2-nitrophenyl group.

A significant challenge in researching this specific compound is the conflicting information regarding its Chemical Abstracts Service (CAS) number. While some chemical suppliers list the CAS number as 52829-70-6, this identifier is authoritatively assigned to a different compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. This discrepancy makes database searches for specific data on this compound highly problematic. For the related compound, 5-(2-nitrophenyl)oxazole, the CAS number is 89808-75-3. chemicalbook.combldpharm.com

Despite the ambiguity of a specific CAS number, a synthetic route for this compound has been reported. The synthesis involves the reaction of 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride. chemicalbook.com The starting material is treated with phosphorus oxychloride at 90°C, followed by workup with water and extraction with ethyl acetate. The final product is purified by medium pressure liquid chromatography (MPLC). chemicalbook.com

Scope and Objectives of Academic Research on this Compound

Due to the limited and conflicting data available in the public domain, the specific scope and objectives of academic research focused solely on this compound are not well-defined. It is plausible that this compound is synthesized as an intermediate for more complex molecules, a common practice in drug discovery and materials science. Research on related nitro-substituted aromatic and heterocyclic compounds often investigates their potential as antimicrobial agents or as precursors in the synthesis of other biologically active molecules. researchgate.netjocpr.com However, without dedicated studies on this specific oxazole derivative, any discussion of its research objectives remains speculative and based on the broader context of its chemical class.

Data Tables

Due to the lack of verified experimental data in publicly accessible literature, a comprehensive data table of physical and chemical properties for this compound cannot be accurately compiled. The following table provides basic molecular information derived from its chemical structure.

Table 1: Molecular Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | chemicalbook.com |

| Molecular Weight | 204.18 g/mol | chemicalbook.com |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-methyl-5-(2-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |

InChI Key |

SIKIPBAPXOZAOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Methyl 5 2 Nitrophenyl Oxazole

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. Through techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, the characteristic vibrations of different bonds provide a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Methyl-5-(2-nitrophenyl)oxazole is expected to display a series of absorption bands that confirm the presence of its key structural components. The nitro group (NO₂), a significant feature of this molecule, typically exhibits strong and distinct stretching vibrations. Specifically, asymmetric and symmetric stretching modes for the N-O bond are anticipated.

The oxazole (B20620) ring, a five-membered heterocycle, has characteristic ring stretching vibrations (C=N and C=C) in the fingerprint region of the spectrum. The presence of the aromatic nitrophenyl group will contribute C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching bands in the 1600-1450 cm⁻¹ region. The methyl group (CH₃) attached to the oxazole ring will show characteristic C-H stretching and bending vibrations.

Expected FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Nitrophenyl Ring |

| ~2950-2850 | Aliphatic C-H Stretch | Methyl Group |

| ~1615-1570 | C=N Stretch | Oxazole Ring |

| ~1550-1510 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1500-1450 | C=C Stretch | Aromatic/Oxazole Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the methyl protons, the single proton on the oxazole ring, and the four protons of the 2-nitrophenyl group.

The methyl group protons would appear as a sharp singlet, typically in the upfield region (around 2.4-2.6 ppm). The proton on the oxazole ring (at position 4) would also be a singlet, likely in the range of 7.0-7.5 ppm. The four protons on the 2-nitrophenyl ring will present a more complex pattern of multiplets in the aromatic region (downfield, ~7.5-8.2 ppm) due to spin-spin coupling between adjacent protons. The exact chemical shifts and coupling constants would be influenced by the positions of the protons relative to the electron-withdrawing nitro group and the point of attachment to the oxazole ring.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~2.4-2.6 | Singlet | 3H | CH₃ |

| ~7.0-7.5 | Singlet | 1H | Oxazole-H4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct signals are expected, corresponding to each unique carbon atom in the molecule.

The carbon of the methyl group will appear at the most upfield position. The carbons of the oxazole ring (C2, C4, and C5) will have characteristic chemical shifts, with the C2 and C5 carbons being more downfield due to their attachment to nitrogen and oxygen and the phenyl group. The six carbons of the nitrophenyl ring will appear in the aromatic region, with their shifts influenced by the nitro group and the oxazole ring. The carbon atom bearing the nitro group (C-NO₂) is expected to be significantly downfield.

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~13-15 | CH₃ |

| ~120-150 | Aromatic and Oxazole Carbons |

Advanced NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. beilstein-journals.org

A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the nitrophenyl ring, helping to assign their specific positions. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the methyl protons and the C2 carbon of the oxazole ring, and correlations between the oxazole H4 proton and the adjacent carbons, confirming the substitution pattern. beilstein-journals.org

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, typically using UV-Visible light, provides insights into the conjugated systems within a molecule by measuring electronic transitions between different energy levels. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and potentially n → π* transitions. researchgate.net

The conjugated system extends over the nitrophenyl ring and the oxazole ring. This extended conjugation is expected to result in strong π → π* transitions, likely appearing as intense absorption bands in the UV region. The presence of the nitro group and the lone pairs on the nitrogen and oxygen atoms of the oxazole ring may also give rise to weaker n → π* transitions at longer wavelengths. researchgate.net The exact position and intensity of these bands are sensitive to the solvent used for the measurement.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

A detailed analysis of the UV-Vis absorption spectrum of this compound would reveal its electronic transitions. Typically, for similar aromatic and heterocyclic compounds, one would expect to observe π-π* and n-π* transitions. The position of the absorption maxima (λmax) and the corresponding molar absorptivity (ε) would provide insights into the conjugation and electronic environment of the molecule. This data is currently unavailable.

Fluorescence Spectroscopy

Investigation into the fluorescence properties of this compound would involve measuring its emission spectrum upon excitation at a suitable wavelength. Key parameters such as the fluorescence emission maximum, quantum yield, and Stokes shift would be determined. The presence of the nitro group, a known fluorescence quencher, might be expected to significantly influence the emissive properties of the molecule. However, no experimental fluorescence data has been reported.

Solvatochromic Investigations

A solvatochromic study would involve recording the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities. Any observed shifts in the spectral maxima (solvatochromism) would indicate changes in the dipole moment of the molecule upon electronic transition and provide information about the nature of the excited state. Specific data on the solvatochromic behavior of this compound is not documented.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The resulting data would also reveal characteristic fragmentation patterns, offering structural information about the compound's stability and the connectivity of its constituent parts. While predicted m/z values can be calculated, experimental HRMS data is not present in the available literature.

X-ray Crystallography for Three-Dimensional Structure Determination

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline structure of a solid material. It provides information on the crystal system, space group, and unit cell dimensions, which are crucial for understanding the three-dimensional arrangement of atoms and molecules in the crystal lattice.

Detailed research and a comprehensive search of crystallographic databases for "this compound" have not yielded specific experimental PXRD data. Consequently, information regarding its crystal system, space group, and unit cell parameters remains undetermined from publicly available sources.

For illustrative purposes, the PXRD data for a structurally related compound, N-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, revealed an orthorhombic crystal system with the space group Pca2(1). chemicalbook.com Its unit cell dimensions were determined to be a = 26.873(3) Å, b = 6.0827(7) Å, and c = 7.8502(10) Å, with α, β, and γ angles all being 90°. chemicalbook.com This highlights the type of detailed structural information that PXRD analysis can provide.

Table 1: Illustrative Powder X-ray Diffraction Data for a Related Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2(1) |

| a (Å) | 26.873(3) |

| b (Å) | 6.0827(7) |

| c (Å) | 7.8502(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data is for N-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine and is provided for illustrative purposes only, as no specific data for this compound is currently available.

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the thermal stability and decomposition profile of a material.

Specific TGA data for this compound is not available in the reviewed scientific literature. However, TGA studies on similar heterocyclic compounds, such as certain 1,2,4-triazole (B32235) derivatives, demonstrate that these molecules can be thermally stable up to temperatures around 200°C, after which they undergo decomposition. sigmaaldrich.com The decomposition can occur in single or multiple steps, depending on the molecular structure and the substituent groups present. sigmaaldrich.com

For instance, a study on a 1,2,4-triazole compound showed thermal stability up to approximately 200°C, with decomposition occurring between 200°C and 400°C. sigmaaldrich.com The final residue at the end of the analysis can also be quantified, providing further information about the decomposition process.

Table 2: Illustrative Thermal Decomposition Data for a Heterocyclic Compound

| Parameter | Observation |

| Onset of Decomposition | Approx. 200°C |

| Decomposition Range | 200°C - 400°C |

| Final Residue at 400°C | 21.17% |

Note: This data is for a 1,2,4-triazole derivative and is provided for illustrative purposes only, as no specific TGA data for this compound is currently available.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values to verify the purity and empirical formula of the synthesized compound.

While specific elemental analysis data for this compound has not been reported in the available literature, synthesis reports for related compounds often include such data for characterization. For example, the synthesis of various 2-methyl-5-nitroimidazole (B138375) derivatives and other heterocyclic compounds consistently includes elemental analysis to confirm their composition. researchgate.net

The theoretical elemental composition of this compound (C₁₀H₈N₂O₃) would be:

Carbon (C): 58.83%

Hydrogen (H): 3.95%

Nitrogen (N): 13.72%

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 58.83 |

| Hydrogen (H) | 3.95 |

| Nitrogen (N) | 13.72 |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for these purposes.

No specific studies detailing the chromatographic purity assessment of this compound were found. However, the synthesis of a related isomer, 5-Methyl-2-(2-nitrophenyl)oxazole (B1370697), utilized medium-pressure liquid chromatography (MPLC) for purification, with a 20-50% ethyl acetate/pentane gradient. chemicalbook.com

For other related compounds, such as 2-methyl-5-nitroimidazole derivatives, TLC is used to monitor reaction progress, with detection achieved through UV radiation or iodine vapors. jocpr.com HPLC methods have also been developed for the analysis of nitroimidazole derivatives. lgcstandards.comresearchgate.net For instance, a reversed-phase HPLC method for 2-methyl-5-nitroimidazole used a C18 column with a mobile phase of acetonitrile (B52724) and water. lgcstandards.comresearchgate.net

Table 4: Illustrative Chromatographic Purification Method for a Related Isomer

| Technique | Details |

| MPLC | Mobile Phase: 20-50% ethyl acetate/pentane gradient |

Note: This data is for the purification of 5-Methyl-2-(2-nitrophenyl)oxazole and is provided for illustrative purposes.

Reactivity and Mechanistic Investigations of 2 Methyl 5 2 Nitrophenyl Oxazole

Heterocyclic Ring Reactivity Patterns

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

No studies detailing the electrophilic substitution patterns on the oxazole ring of 2-Methyl-5-(2-nitrophenyl)oxazole were found. The regioselectivity of such reactions would be dictated by the combined electronic influence of the C2-methyl and C5-(2-nitrophenyl) substituents, but experimental data is required for confirmation.

Nucleophilic Attack and Ring Opening Pathways

There is no available literature describing the susceptibility of this compound to nucleophilic attack or the subsequent ring-opening pathways. The presence of the electron-withdrawing nitro group could potentially activate the molecule towards certain nucleophiles, but specific reaction conditions, products, and mechanisms have not been reported.

Cycloaddition Chemistry

Diels-Alder Reactions with Diverse Dienophiles

No published research was identified that investigates the behavior of this compound as a diene in Diels-Alder reactions. While oxazoles can participate in such cycloadditions, the reaction's feasibility and outcome are highly dependent on the substituents. Studies on analogous compounds, such as 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, have shown they undergo Diels-Alder reactions, but this cannot be assumed for the ortho-nitro isomer oup.com.

Abnormal Cycloaddition Mechanisms (e.g., Zwitterionic Intermediates)

Investigations into abnormal cycloaddition mechanisms involving this compound are absent from the scientific literature. For related compounds like 5-methoxy-4-(p-nitrophenyl)oxazoles, reactions with dienophiles such as tetracyanoethylene (B109619) have been shown to proceed through zwitterionic intermediates leading to abnormal [3+2] adducts rsc.org. However, no such pathways have been documented for this compound.

Retro-Diels-Alder Pathways

As no Diels-Alder adducts of this compound have been reported, there is consequently no information on their potential to undergo retro-Diels-Alder reactions. In related systems, the adducts of N-substituted maleimides with certain oxazoles have been shown to undergo retro-Diels-Alder reactions upon heating oup.com.

Transformations of the Nitrophenyl Moiety

The nitrophenyl group is a versatile handle for chemical modification, primarily through reactions involving the nitro group itself or by substitution on the aromatic ring.

The reduction of aromatic nitro compounds is a well-established and significant class of reactions in organic synthesis. wikipedia.orgthieme-connect.de The nitro group of this compound can, in principle, be reduced to various oxidation states, leading to a range of products including nitroso, hydroxylamine (B1172632), and amino derivatives. thieme-connect.decardiff.ac.uk The specific product obtained is highly dependent on the choice of reducing agent and the reaction conditions. wikipedia.org

Common methods for the reduction of aryl nitro compounds to the corresponding anilines include catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon, and the use of metals such as iron in acidic media. wikipedia.org The reduction proceeds in a stepwise manner, typically involving nitroso and hydroxylamine intermediates. thieme-connect.de While metal hydrides are powerful reducing agents, they are often not the preferred choice for converting aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

In related systems, the reduction of a nitroxide to a hydroxylamine has been observed during the formation of an oxazoline (B21484) ring. rsc.org Mechanistic studies on the iron-catalyzed reduction of nitro compounds have provided evidence for the formation of a nitroso intermediate during the reaction pathway. cardiff.ac.uk

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Product | Reagents |

|---|---|

| Aniline | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), Fe/acid, SnCl₂ |

| Hydroxylamine | Raney Ni/hydrazine (0-10 °C), Zn/NH₄Cl |

| Azo Compound | Metal Hydrides (e.g., LiAlH₄), Zn/NaOH |

This table presents generalized information on the reduction of aromatic nitro compounds and is not specific to this compound.

The phenyl ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being strongly influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature. wikipedia.org The oxazole ring's influence on the phenyl ring is less straightforward. In general, five-membered heterocycles like furan (B31954) and thiophene (B33073) are more reactive towards electrophiles than benzene (B151609) and typically direct substitution to the 2-position. numberanalytics.comorganicchemistrytutor.com However, for oxazoles, electrophilic substitution is reported to occur at the C5 position of the oxazole ring itself, and it generally requires the presence of electron-donating groups to proceed efficiently. wikipedia.org Given the deactivating effect of the nitro group on the phenyl ring, electrophilic substitution on this moiety in this compound would be challenging and is expected to occur at the positions meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group significantly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This is particularly effective when the nitro group is positioned ortho or para to a suitable leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orglibretexts.orgyoutube.com In this compound, the nitro group is ortho to the point of attachment of the oxazole ring. If a leaving group were present on the phenyl ring, nucleophilic attack would be favored at the ortho and para positions relative to the nitro group. libretexts.org Intramolecular SNAr reactions involving an ortho-nitrophenyl group have also been documented in other heterocyclic systems. nih.gov

Reactivity of the Methyl Substituent

The methyl group at the 2-position of the oxazole ring is not merely a passive substituent. Its protons are acidic to a degree, allowing for deprotonation to form a stabilized carbanion. This reactivity is analogous to that of 2-methyl-4,5-diaryloxazoles, which can be deprotonated with strong bases like LDA and subsequently alkylated. nih.gov Deprotonation of oxazoles at the C2 position is a known phenomenon, leading to a lithio salt that exists in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org

Furthermore, transformation of the methyl group into a halomethyl group, such as a chloromethyl group, would render the 2-position highly susceptible to nucleophilic substitution. Studies on 2-(chloromethyl)oxazoles have shown that they possess reactivity similar to benzylic chlorides and readily react with various primary and secondary amines to yield 2-(aminomethyl)oxazole derivatives. nih.govoup.com

Table 2: Potential Reactions of the 2-Methyl Group

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Deprotonation/Alkylation | Strong base (e.g., LDA), then electrophile | 2-Alkyl-5-(2-nitrophenyl)oxazole |

This table outlines potential reactions based on the known reactivity of similar oxazole systems. wikipedia.orgnih.govoup.com

Mechanistic Studies of Specific Reactions

While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of reactions involving its constituent parts have been investigated.

The mechanism of nucleophilic aromatic substitution (SNAr) on nitro-activated aromatic rings is well-established to proceed through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The rate of this reaction is influenced by the ability of the electron-withdrawing groups to stabilize this intermediate. libretexts.org

In some heterocyclic systems, the presence of a nitro group can dramatically alter reaction pathways. For instance, the introduction of a nitro group into the oxazolo[3,2-a]pyridinium ring system leads to hydrolytic instability of the oxazole fragment and unusual reactivity with amines, resulting in ring-opened products instead of the expected fused imidazoles. nih.gov

Computational studies on the thermal decomposition of related ortho-substituted phenyl azides, such as 2-nitrophenyl azide, indicate that the extrusion of N₂ can occur via a cyclization mechanism to form a benzofuroxan (B160326) derivative, highlighting the potential for intramolecular reactions involving the ortho-nitro group. dntb.gov.ua In other nitrophenyl-oxazole systems, reactions with dienophiles like tetracyanoethylene have been shown to proceed through a zwitterionic mechanism involving the opening of the oxazole ring, rather than a conventional Diels-Alder reaction. rsc.org

Computational and Theoretical Studies on 2 Methyl 5 2 Nitrophenyl Oxazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These computational methods provide insights into electron distribution, molecular orbital energies, and the nature of excited states, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules in their ground state. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. For molecules similar to 2-Methyl-5-(2-nitrophenyl)oxazole, studies often employ hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com This approach allows for the optimization of the molecular geometry to its lowest energy conformation and the calculation of various properties that characterize the molecule's stability and structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. It is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy. rsc.orgresearchgate.net For related heterocyclic compounds, TD-DFT calculations, often performed with the same functional and basis set as the ground state calculations, can predict the vertical excitation energies and oscillator strengths. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved, such as π→π* or n→π* transitions, which are characteristic of chromophoric systems like the nitrophenyl group. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. africanjournalofbiomedicalresearch.com A smaller gap suggests higher reactivity. FMO analysis for related nitrophenyl-oxadiazole compounds has been used to understand their stability and reactivity. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information FMO analysis would provide for this compound, based on typical values for similar aromatic heterocyclic compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Typically localized on the oxazole (B20620) and phenyl rings, indicating electron-rich areas. |

| LUMO | -2.0 to -3.0 | Often centered on the electron-withdrawing nitro group and the phenyl ring. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Reflects the molecule's overall electronic stability and reactivity. |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For aromatic compounds containing nitro groups, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the rings. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com This information is crucial for predicting how the molecule will interact with other reagents or biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the energy barriers that govern reaction rates.

Transition State Characterization

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Locating and characterizing the TS is a primary goal of reaction mechanism studies. Computational methods, particularly DFT, are used to search for the geometry of the transition state and calculate its energy. The nature of the TS is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. For complex reactions, such as cycloadditions or rearrangements involving heterocyclic systems, identifying the transition states allows for a detailed understanding of the reaction's feasibility and selectivity. While no specific reaction mechanisms involving this compound have been computationally studied, this methodology would be essential for predicting its synthetic transformations.

Reaction Pathway Energetics

No specific studies on the reaction pathway energetics for the synthesis or degradation of this compound were identified. Such studies would typically involve quantum mechanical calculations to determine transition states and activation energies for proposed reaction mechanisms.

Prediction and Interpretation of Spectroscopic Data

While spectroscopic data for related compounds have been analyzed and supported by theoretical calculations, no such detailed analysis for this compound is available. This would involve methods like Density Functional Theory (DFT) to predict NMR, IR, and other spectral characteristics.

Intermolecular Interactions and Supramolecular Assemblies

General studies on oxazole derivatives highlight the importance of intermolecular forces in their solid-state structures. However, specific analyses for this compound are lacking.

Research on other 5-substituted oxazoles has shown that the oxazole nitrogen atom is a reliable halogen bond acceptor. rsc.org These studies use computational methods to calculate molecular electrostatic potentials (MEPs) to predict and rank halogen bond acceptor sites. rsc.org For instance, in cocrystals of some oxazole derivatives with perfluorinated iodobenzenes, the I⋯Noxazole halogen bond is a dominant and consistent supramolecular interaction. rsc.org However, a specific halogen bonding analysis for this compound has not been published.

The prediction of cocrystal formation relies on understanding the intermolecular interactions, such as halogen bonding. While studies have been successful in forming cocrystals with various 5-substituted oxazoles, predictions and experimental results for this compound are not available in the current body of scientific literature. rsc.org

Solvent Effects in Theoretical Calculations

The influence of solvents on the properties and reactivity of chemical compounds is a critical aspect of computational chemistry. These effects are often modeled using implicit or explicit solvent models in theoretical calculations. For some oxazole reactions, polar aprotic solvents have been shown to enhance reaction rates by stabilizing intermediates. However, specific studies detailing the application of these models to this compound have not been found.

The field of computational chemistry offers powerful tools to elucidate the properties and behaviors of molecules like This compound . However, based on a thorough review of existing literature, this specific compound has not yet been the subject of the detailed theoretical investigations required to fulfill the requested article structure. Future research may address this gap, at which point a comprehensive analysis will become possible.

Advanced Research Applications of 2 Methyl 5 2 Nitrophenyl Oxazole and Its Derivatives

Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of the oxazole (B20620) ring and the nitro group in 2-Methyl-5-(2-nitrophenyl)oxazole makes it a sought-after precursor in the assembly of more complex molecular structures. Its utility as a strategic building block is evident in its application in the synthesis of polyheterocyclic systems and specialty chemicals.

Precursors for Polyheterocyclic Systems

The oxazole moiety can participate in various cycloaddition reactions, serving as a versatile synthon for the construction of other heterocyclic rings. The electron-donating nature of substituents on the oxazole ring can facilitate reactions with dienophiles, leading to the formation of pyridines and furans. pharmaguideline.com The van Leusen oxazole synthesis, a powerful method for forming the oxazole ring itself, highlights the accessibility of substituted oxazoles, which can then be used in subsequent transformations to build polyheterocyclic frameworks. nih.govmdpi.com For instance, substituted oxazoles have been utilized in the synthesis of complex molecules like quinolines and pyrimidines. nih.govmdpi.com

The general synthetic strategies often involve the transformation of the oxazole ring or the functionalization of its substituents to construct fused or linked heterocyclic systems. While specific examples detailing the direct use of this compound in the synthesis of a broad range of polyheterocyclic systems are not extensively documented in publicly available literature, the known reactivity patterns of oxazoles suggest its high potential in this area.

Role in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a wide range of compounds with specific functions, including pharmaceuticals, agrochemicals, and materials for high-tech applications. The structural motifs present in this compound, namely the substituted oxazole and nitrophenyl groups, are found in various biologically active molecules and functional materials.

Development of Functional Materials

The unique photophysical and electronic properties of molecules containing conjugated π-systems, such as those found in derivatives of this compound, have spurred research into their use in the development of advanced functional materials. These materials have potential applications in organic electronics, optoelectronics, and photonic devices.

Applications in Organic Electronics and Optoelectronics

Organic molecules with tailored electronic properties are at the forefront of research in next-generation electronic and optoelectronic devices. The optoelectronic properties of organic compounds are intrinsically linked to their molecular structure, particularly the arrangement of donor and acceptor groups and the extent of π-conjugation. mdpi.com Oxazole derivatives, due to their electronic characteristics and stability, have been investigated for their potential in this field. researchgate.net

Research into organic materials with large third-order nonlinear optical (NLO) properties is crucial for the development of photonic technologies. researchgate.net The substitution pattern on the oxazole ring can significantly influence these properties. Furthermore, the design of fluorescent probes for bioimaging is an active area of research where oxazole derivatives have shown promise. nih.gov The fluorescence properties of these molecules can be tuned by modifying their structure, making them suitable for specific applications. nih.gov

While comprehensive studies on the specific electronic and optoelectronic properties of this compound are limited, the general interest in oxazole-containing materials for these applications suggests that it and its derivatives are promising candidates for further investigation.

Role in Photonic Devices

Photonic devices, which generate, manipulate, or detect light, are another area where organic materials are making a significant impact. The nonlinear optical properties of organic compounds are of particular interest for applications in devices such as optical switches and modulators. researchgate.net Research has shown that some oxazole dyes exhibit two-photon absorption (TPA), a property that is valuable for applications like multiphoton microscopy and photodynamic therapy. researchgate.net

The development of fluorescent chemosensors is another application where oxazole derivatives have been successfully employed. rsc.org These sensors can detect specific ions or molecules through changes in their fluorescence emission, making them useful for environmental monitoring and biological sensing. rsc.org The ability to synthesize a variety of substituted oxazoles allows for the fine-tuning of their sensing capabilities.

Advanced Chromophores and Dyes

The extended π-conjugation and the presence of electron-donating and withdrawing groups in derivatives of this compound make them interesting candidates for use as advanced chromophores and dyes.

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. scialert.net Heterocyclic compounds are frequently incorporated into azo dyes to modify their color and properties. nih.govresearchgate.net The synthesis and spectral properties of various monoazo dyes have been investigated, demonstrating the versatility of this class of compounds. scialert.net

Furthermore, the fluorescent properties of oxazole derivatives have been explored for their use in various applications, including as fluorescent probes. nih.govnih.gov The emission characteristics of these compounds can be tailored by altering their chemical structure, leading to the development of dyes with specific colors and properties. The synthesis of benzothiazole derivatives, for instance, has yielded compounds with fluorescence emissions in the blue to green region of the spectrum. niscpr.res.in The combination of the oxazole core with other aromatic systems can lead to the development of novel dyes with unique photophysical properties.

Investigation of Optical Properties

The optical characteristics of heterocyclic compounds, including derivatives of this compound, are a significant area of research due to their potential in various applications such as sensors, imaging, and materials science. The photophysical properties are largely dictated by the molecular structure, including the nature and position of substituents on the oxazole ring.

Research into related heterocyclic systems provides insight into the properties that might be expected from this compound and its derivatives. For instance, studies on other 5-substituted heterocycles have shown that substituents significantly influence UV-visible absorption and emission spectra. rsc.orgresearchgate.net The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and fluorescence wavelengths. nih.gov

In analogous systems like piperazine-substituted anthracene-BODIPY dyads, the introduction of specific substituents leads to notable shifts in the optical spectra. mdpi.com For example, the addition of 2,6-alkynyl-piperazine substituents to a BODIPY-anthracene core results in a red-shift in the absorption maximum, attributed to extended conjugation. mdpi.com This principle suggests that modifications to the this compound structure could similarly be used to tailor its optical properties for specific applications. Key parameters investigated in these studies include absorption and emission maxima, Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield. mdpi.comnih.gov

Table 1: Example Photophysical Properties of Substituted BODIPY-Anthracene Dyads in Dichloromethane (DCM)

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| BDP-1 (unsubstituted) | 507 | 516 | 344 |

| BDP-2 (alkynyl-piperazine substituted) | 552 | 589 | 633 |

This table is based on data for analogous compounds to illustrate how photophysical data is presented. Data from reference mdpi.com.

Furthermore, certain structural motifs can enable specific photophysical processes. Derivatives of 2-(2′-aminophenyl)benzothiazole, for example, are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that results in a large Stokes shift. mdpi.com This highlights that derivatization of the core this compound structure could unlock unique and useful optical behaviors.

Photophysical Stability Studies

The photophysical stability of a compound, particularly its behavior upon excitation with light, is crucial for its practical application in devices or as a probe. A key aspect of this stability is the lifetime and decay pathways of its excited states.

Studies on analogous 5-substituted 2-thiopyrimidines have demonstrated that small structural changes can have a profound impact on excited-state properties. rsc.orgresearchgate.net Upon laser excitation, these compounds form a triplet excited state, and its lifetime is highly dependent on the substituent at the C5 position. rsc.org For example, substituting a hydrogen atom with a methyl or t-butyl group significantly increases the triplet state lifetime, indicating enhanced stability of this excited state. rsc.orgresearchgate.net This suggests that modifications to the methyl group or the phenyl ring of this compound could similarly influence the lifetime and stability of its excited states.

Table 2: Triplet Excited State Lifetimes of 5-Substituted 2-Thiopyrimidines

| Compound | Substituent at C5 | Triplet Lifetime (τT) |

|---|---|---|

| 2-thiouracil (TU) | -H | 70 ns |

| 2-thiothymine (TT) | -CH3 | 2.3 µs |

| 5-t-butyl-2-thiouracil (BTU) | -C(CH3)3 | 1.1 µs |

This table is based on data for analogous compounds to illustrate how photophysical stability data is presented. Data from reference rsc.org.

Advanced spectroscopic techniques, such as nanosecond transient absorption studies, are employed to confirm the formation and measure the lifetime of these transient species. mdpi.com In studies of some heavy-atom-free photosensitizers, the formation of a long-lived triplet state (up to 138 µs) was confirmed, which is a critical property for applications like photodynamic therapy. mdpi.com The investigation of such properties in derivatives of this compound is essential for evaluating their potential in light-driven applications.

Ligand Design in Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms, such as oxazoles, are of significant interest in coordination chemistry due to their ability to act as ligands, binding to metal ions to form stable complexes. The specific structure of this compound, featuring nitrogen in the oxazole ring and oxygen atoms in the nitro group, presents potential coordination sites for metal chelation.

Research on structurally similar compounds provides a strong basis for the potential of this compound in ligand design. For example, 2-methyl-5-nitroimidazole (B138375), a close analogue, has been successfully used to synthesize novel copper(II) complexes. nih.gov In these complexes, the nitroimidazole molecule coordinates to the copper ion, resulting in a distorted octahedral geometry. nih.gov This demonstrates that the nitro-substituted heterocyclic motif is effective for coordinating with transition metals.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.